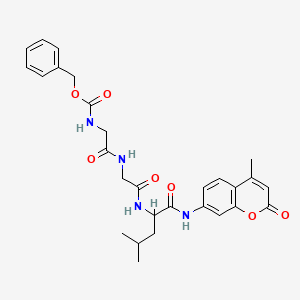

Z-Gly-Gly-Leu-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H32N4O7 |

|---|---|

Molecular Weight |

536.6 g/mol |

IUPAC Name |

benzyl N-[2-[[2-[[4-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |

InChI |

InChI=1S/C28H32N4O7/c1-17(2)11-22(27(36)31-20-9-10-21-18(3)12-26(35)39-23(21)13-20)32-25(34)15-29-24(33)14-30-28(37)38-16-19-7-5-4-6-8-19/h4-10,12-13,17,22H,11,14-16H2,1-3H3,(H,29,33)(H,30,37)(H,31,36)(H,32,34) |

InChI Key |

WWRUTMQQQWGCPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Z-Gly-Gly-Leu-AMC: A Technical Guide to a Versatile Fluorogenic Protease Substrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Gly-Gly-Leu-AMC (N-Carbobenzoxy-glycyl-glycyl-leucyl-7-amido-4-methylcoumarin) is a synthetic peptide substrate widely employed in biochemical and pharmaceutical research for the sensitive detection of specific protease activities. Its utility stems from the covalent linkage of the tripeptide Gly-Gly-Leu to the fluorophore 7-amido-4-methylcoumarin (AMC). Enzymatic cleavage of the amide bond between the leucine residue and AMC releases the highly fluorescent AMC moiety, providing a direct and quantifiable measure of protease activity. This technical guide provides an in-depth overview of this compound, its primary enzymatic targets, quantitative data, detailed experimental protocols, and its role within relevant signaling pathways.

Core Concepts and Mechanism of Action

This compound is a valuable tool for studying proteases, which are enzymes that catalyze the breakdown of proteins.[1] The substrate is particularly recognized for its application in assays measuring the chymotrypsin-like activity of the 20S proteasome and the activity of the bacterial ClpP protease.[2][3]

The core principle of its use lies in its fluorogenic nature. In its intact form, the AMC fluorophore is quenched and exhibits minimal fluorescence. Upon enzymatic hydrolysis of the peptide bond C-terminal to the leucine residue, the free AMC is liberated. This free AMC fluoresces intensely when excited by ultraviolet light, and the rate of fluorescence increase is directly proportional to the rate of substrate cleavage and, consequently, the activity of the enzyme of interest.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and chemical characteristics of this compound is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 97792-39-7 | MedChemExpress |

| Molecular Formula | C₂₈H₃₂N₄O₇ | MedChemExpress |

| Molecular Weight | 536.58 g/mol | MedChemExpress |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO | --INVALID-LINK-- |

| Excitation Wavelength | 360-380 nm | [4] |

| Emission Wavelength | 440-460 nm | [4] |

| Storage Conditions | Store at -20°C, protected from light | [5] |

Primary Enzymatic Targets and Applications

This compound is a substrate for several proteases, with its primary applications centered around two key enzymes: the 20S proteasome and the ClpP protease.

20S Proteasome (Chymotrypsin-Like Activity)

The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins in eukaryotic cells, playing a crucial role in protein homeostasis.[6][7] The catalytic core of the 26S proteasome is the 20S proteasome, which harbors three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like (also referred to as peptidyl-glutamyl peptide-hydrolyzing).[5][8] this compound is a specific substrate for the chymotrypsin-like activity, which preferentially cleaves after large hydrophobic residues like leucine.[2][4]

Applications:

-

Drug Discovery: Screening for inhibitors of the proteasome's chymotrypsin-like activity, a key target in cancer therapy.[1]

-

Basic Research: Investigating the regulation of proteasome activity in various cellular processes and disease states.

ClpP Protease

Caseinolytic protease P (ClpP) is a highly conserved serine protease found in bacteria and the mitochondria of eukaryotes. It plays a vital role in protein quality control by degrading misfolded or damaged proteins.[3] this compound serves as a substrate for ClpP, particularly when its activity is stimulated by the presence of an activating peptide like Z-Leu-Leu.[3]

Applications:

-

Antibacterial Drug Development: Screening for inhibitors of bacterial ClpP as a novel antibiotic strategy.

-

Mitochondrial Research: Studying the role of mitochondrial ClpP in cellular health and disease.

Quantitative Kinetic Data

While extensive research utilizes this compound, specific kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) are not always readily available in commercial product information and can be highly dependent on the specific enzyme source, purity, and assay conditions. Researchers are encouraged to determine these parameters empirically for their specific experimental setup.

For comparative purposes, related substrates for proteasomal activities have reported Km values in the low to mid-micromolar range. The determination of Km and Vmax is crucial for quantitative studies of enzyme inhibition and for optimizing assay conditions.

Experimental Protocols

The following are detailed methodologies for conducting protease activity assays using this compound.

Assay for 20S Proteasome Chymotrypsin-Like Activity in Cell Lysates

This protocol provides a framework for measuring the chymotrypsin-like activity of the proteasome in a cell lysate.

Materials:

-

Cells of interest

-

Lysis Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail (proteasome inhibitors should be excluded)

-

This compound stock solution (10 mM in DMSO)

-

Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.05% (w/v) SDS

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Lysate Preparation:

-

Culture and treat cells as required for the experiment.

-

Wash cells with ice-cold PBS and lyse them in Lysis Buffer on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

Dilute the cell lysate to a final concentration of 1-2 mg/mL in Assay Buffer.

-

Prepare a working solution of this compound by diluting the stock solution to a final concentration of 100 µM in Assay Buffer.

-

To each well of the 96-well plate, add 50 µL of the diluted cell lysate.

-

Include control wells with Assay Buffer only (blank) and wells with lysate and a specific proteasome inhibitor (e.g., MG-132) to determine the background fluorescence.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of the 100 µM this compound working solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[9][10]

-

Record the fluorescence every 1-2 minutes for a period of 30-60 minutes.

-

-

Data Analysis:

-

Subtract the blank reading from all experimental readings.

-

Determine the rate of reaction (increase in fluorescence per unit time) from the linear portion of the kinetic curve.

-

The specific activity can be calculated by normalizing the rate to the amount of protein in the lysate.

-

Assay for Purified ClpP Protease Activity

This protocol is designed for measuring the activity of purified ClpP, often in the presence of an activator.

Materials:

-

Purified ClpP enzyme

-

ClpP Activator (e.g., Z-Leu-Leu) stock solution (10 mM in DMSO)

-

This compound stock solution (10 mM in DMSO)

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, 200 mM KCl, 1 mM DTT

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Assay Setup:

-

Prepare a working solution of ClpP in Assay Buffer to a final concentration of 100-200 nM.

-

Prepare a working solution of the ClpP activator (Z-Leu-Leu) to a final concentration of 2 mM in Assay Buffer.

-

Prepare a working solution of this compound to a final concentration of 200 µM in Assay Buffer.

-

In each well, combine 25 µL of the ClpP solution and 25 µL of the activator solution.

-

Incubate at 37°C for 10 minutes to allow for ClpP activation.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of the 200 µM this compound working solution.

-

Immediately begin kinetic reading in a fluorescence microplate reader at 37°C, with excitation at 380 nm and emission at 460 nm.

-

Record fluorescence at regular intervals for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate from the linear phase of the fluorescence increase.

-

For inhibitor studies, pre-incubate the activated ClpP with the inhibitor before adding the substrate.

-

Signaling Pathways and Visualizations

The Ubiquitin-Proteasome System

The degradation of most intracellular proteins is mediated by the ubiquitin-proteasome system (UPS).[6] This pathway involves two major steps: the covalent attachment of a polyubiquitin chain to the target protein and the subsequent degradation of the tagged protein by the 26S proteasome.[11] The chymotrypsin-like activity, measured by this compound, is a key catalytic function of the proteasome in this process.

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

Experimental Workflow for Proteasome Activity Assay

The following diagram illustrates the key steps in a typical fluorometric assay for measuring proteasome activity using this compound.

Caption: Workflow for a fluorometric proteasome activity assay.

Conclusion

This compound is a robust and sensitive tool for the study of proteasome and ClpP protease activities. Its fluorogenic properties allow for real-time, quantitative measurements of enzyme kinetics, making it invaluable for basic research and high-throughput screening in drug discovery. A thorough understanding of its properties and adherence to detailed experimental protocols are paramount for obtaining reliable and reproducible data. The visualization of its role within the ubiquitin-proteasome system further contextualizes its importance in cellular protein homeostasis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound (Proteasome Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 5. Z-Leu-Leu-Glu-AMC | Proteasome substrate | Hello Bio [hellobio.com]

- 6. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. Orthogonal approaches required to measure proteasome composition and activity in mammalian brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Ubiquitin Proteasome Pathway (UPP) in the regulation of cell cycle control and DNA damage repair and its implication in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

Z-Gly-Gly-Leu-AMC: An In-Depth Technical Guide to its Mechanism of Action in Proteasome Research and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Gly-Leu-AMC (Carbobenzoxy-Glycyl-Glycyl-Leucyl-7-amido-4-methylcoumarin) is a synthetic fluorogenic peptide substrate indispensable for the study of the ubiquitin-proteasome system (UPS). This technical guide provides a comprehensive overview of its mechanism of action, applications in research and drug development, and detailed protocols for its use. The primary utility of this compound lies in its ability to serve as a specific substrate for the chymotrypsin-like (CT-L) activity of the 20S and 26S proteasome, making it a critical tool for quantifying proteasome function and identifying potential therapeutic inhibitors.[1][2]

Core Mechanism of Action

The fundamental principle behind this compound lies in the fluorogenic nature of the 7-amino-4-methylcoumarin (AMC) group. In its peptide-conjugated form, the AMC fluorophore is quenched. The proteasome, a multi-catalytic protease complex, recognizes and cleaves the peptide backbone of this compound after the leucine residue. This cleavage event liberates the free AMC molecule, resulting in a significant increase in fluorescence that can be quantitatively measured. The intensity of the fluorescent signal is directly proportional to the chymotrypsin-like activity of the proteasome.

The chymotrypsin-like activity, primarily mediated by the β5 subunit of the 20S proteasome core, is responsible for cleaving peptide bonds C-terminal to large hydrophobic residues. This compound mimics a natural substrate for this active site.

While this compound is a preferred substrate for the proteasome's chymotrypsin-like activity, it is important to note that other proteases, such as subtilisins and the bacterial ClpP protease, can also cleave this substrate.[2] Therefore, in complex biological samples like cell lysates, the use of specific proteasome inhibitors as negative controls is crucial to ensure that the measured activity is attributable to the proteasome.

The Ubiquitin-Proteasome System (UPS)

The UPS is the primary pathway for regulated protein degradation in eukaryotic cells, controlling the levels of numerous proteins involved in critical cellular processes such as cell cycle progression, signal transduction, and apoptosis. The pathway involves two major steps: the tagging of substrate proteins with a polyubiquitin chain and the subsequent degradation of the tagged protein by the 26S proteasome. This compound is a key reagent for probing the catalytic activity of the latter step.

Quantitative Data

Kinetic Parameters

Precise kinetic constants such as the Michaelis constant (Km) and maximum velocity (Vmax) are crucial for comparative studies of enzyme activity and inhibitor potency. While extensive literature exists on the kinetics of the proteasome's chymotrypsin-like activity, specific Km and Vmax values for this compound are not consistently reported across public domains.

However, to provide a valuable point of reference for researchers, the kinetic constants for a closely related and widely used fluorogenic substrate, Suc-LLVY-AMC (Succinyl-Leucyl-Leucyl-Valyl-Tyrosyl-7-amido-4-methylcoumarin) , are presented below. It is important to note that these values may differ from those for this compound.

| Substrate | Enzyme Source | Km (µM) | Vmax (relative units) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Suc-LLVY-AMC | Purified Rabbit 20S Proteasome | ~30 - 80 | Not consistently reported | Not consistently reported | General literature consensus |

| Abz-GPA-Leu-Ala-Nba | 20S Proteasome | - | - | 13,000 | [3] |

Note: The kinetic properties of the proteasome can be influenced by factors such as the specific proteasome preparation (20S vs. 26S, constitutive vs. immunoproteasome), buffer conditions, and the presence of activators or inhibitors.

Application in Drug Discovery: Inhibitor Screening

This compound and similar fluorogenic substrates are instrumental in high-throughput screening (HTS) campaigns to identify and characterize novel proteasome inhibitors. The assay allows for the rapid determination of a compound's inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50). Below is a table summarizing IC50 values for various proteasome inhibitors, determined using proteasome activity assays with fluorogenic or luminogenic substrates. While the specific substrate used in each study may vary, the data illustrates the utility of this assay format.

| Compound | Proteasome Type | Target Subunit(s) | IC50 (µM) | Assay Substrate | Reference |

| Compound 4 (JHG58) | Isolated Human 20S | CT-L, C-L, T-L | 51.13 (CT-L), 41.18 (C-L), 48.36 (T-L) | Suc-LLVY-AML, Z-nLPnLD-AML, Z-LRR-AML | [4] |

| Compound 4 (JHG58) | Jurkat cell lysate | CT-L, C-L | 24.25 (CT-L), 27.05 (C-L) | Suc-LLVY-AML, Z-nLPnLD-AML | [4] |

| Bortezomib | AMO-1 myeloma cells | β5c | ~0.005 | Activity-based fluorescent labeling | [1] |

| Carfilzomib | AMO-1 myeloma cells | β5c | ~0.01 | Activity-based fluorescent labeling | [1] |

Experimental Protocols

A generalized workflow for a proteasome activity assay using this compound is presented below. Specific parameters should be optimized for the experimental system being used.

Detailed Methodology

1. Preparation of Reagents:

-

Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM EDTA, 1% (v/v) Triton X-100, and protease inhibitor cocktail (proteasome inhibitor-free).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM ATP, and 1 mM DTT.

-

This compound Stock Solution: Dissolve lyophilized this compound in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.

-

Proteasome Inhibitor Stock Solution: Prepare a stock solution of a specific proteasome inhibitor (e.g., MG132 or bortezomib) in DMSO.

2. Cell Lysis and Protein Quantification:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.

-

Lyse the cells by sonication or repeated freeze-thaw cycles on ice.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA or Bradford assay).

3. Proteasome Activity Assay:

-

In a black, flat-bottom 96-well plate, add cell lysate (typically 10-50 µg of total protein) to each well. Adjust the volume with assay buffer.

-

For negative control wells, add the proteasome inhibitor to the desired final concentration. Add an equivalent volume of DMSO to the experimental wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding this compound to a final concentration of 20-100 µM.

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

4. Data Analysis:

-

Determine the rate of AMC release (slope of the linear portion of the fluorescence versus time curve).

-

Subtract the rate of the inhibitor-treated wells from the rate of the untreated wells to determine the proteasome-specific activity.

-

Normalize the specific activity to the amount of protein in each well (e.g., in RFU/min/µg protein).

Conclusion

This compound is a powerful and widely used tool for the investigation of the ubiquitin-proteasome system. Its reliable and quantifiable fluorescence-based readout of the proteasome's chymotrypsin-like activity makes it an essential reagent for basic research into protein degradation and for the discovery and development of novel therapeutics targeting the proteasome. A thorough understanding of its mechanism of action and the implementation of robust experimental protocols, as outlined in this guide, are critical for obtaining accurate and reproducible results.

References

- 1. Proteasome inhibitor-adapted myeloma cells are largely independent from proteasome activity and show complex proteomic changes, in particular in redox and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate degradation by the proteasome: a single-molecule kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic studies of the branched chain amino acid preferring peptidase activity of the 20S proteasome: development of a continuous assay and inhibition by tripeptide aldehydes and clasto-lactacystin beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Z-Gly-Gly-Leu-AMC: A Comprehensive Technical Guide to its Substrate Specificity and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic peptide substrate Z-Gly-Gly-Leu-7-amido-4-methylcoumarin (Z-GGL-AMC) is a valuable tool in the study of proteolytic enzymes. Its utility stems from the quenched fluorescence of the 7-amino-4-methylcoumarin (AMC) group, which is released upon enzymatic cleavage of the amide bond C-terminal to the leucine residue, resulting in a measurable fluorescent signal. This technical guide provides an in-depth overview of the substrate specificity of Z-Gly-Gly-Leu-AMC, detailed experimental protocols for its use, and a summary of its applications in research and drug development.

Core Concept: Substrate Specificity

This compound is primarily recognized and cleaved by proteases with a preference for large hydrophobic residues at the P1 position of the substrate cleavage site. This specificity profile makes it a key reagent for assaying the activity of several important classes of proteases.

Primary Protease Targets:

-

The 20S Proteasome (Chymotrypsin-like Activity): The 20S proteasome is a multicatalytic protease complex central to the ubiquitin-proteasome system, the major pathway for protein degradation in eukaryotic cells. It possesses three distinct proteolytic activities, one of which is the chymotrypsin-like activity that preferentially cleaves after large hydrophobic amino acids. This compound serves as a specific substrate for this chymotrypsin-like activity.[1][2]

-

Subtilisins: This family of serine proteases, which includes subtilisin Carlsberg, exhibits broad substrate specificity with a preference for hydrophobic residues at the P1 position.[1]

-

ClpP Protease from Mycobacterium tuberculosis: The caseinolytic protease P (ClpP) is a crucial serine protease involved in protein homeostasis and virulence in bacteria. In Mycobacterium tuberculosis, the active ClpP protease is a complex of two subunits, ClpP1 and ClpP2, which can cleave this compound, particularly in the presence of an activating peptide like Z-Leu-Leu.[3][4]

Data Presentation: Quantitative Analysis of Enzyme Kinetics

The efficiency of this compound cleavage by its target proteases can be quantified by determining the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). While specific kinetic parameters can vary depending on experimental conditions, the following table summarizes available data.

| Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Notes |

| 20S Proteasome (Chymotrypsin-like) | Data not available | Data not available | Data not available | Widely used as a substrate, but specific kinetic constants for Z-GGL-AMC are not readily reported in the literature. |

| Subtilisin Carlsberg | Data not available | Data not available | Data not available | Known to cleave the substrate, but detailed kinetic parameters are not consistently published. |

| M. tuberculosis ClpP1/P2 | Data not available | Data not available | Data not available | Cleavage is dependent on the presence of an activating peptide (e.g., Z-Leu-Leu).[3][4] |

Note: The lack of readily available, standardized kinetic data highlights the importance of empirical determination of these parameters for specific experimental setups.

Experimental Protocols

General Assay for Proteasome Chymotrypsin-like Activity in Cell Lysates

This protocol provides a method for measuring the chymotrypsin-like activity of the proteasome in a 96-well plate format.

Materials:

-

Cells of interest

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM EDTA, 1% Triton X-100. Protease inhibitors (other than proteasome inhibitors) should be added fresh.

-

Assay Buffer: 50 mM HEPES (pH 7.8), 10 mM MgCl₂, 1 mM ATP, 1 mM DTT

-

This compound stock solution (10 mM in DMSO)

-

Proteasome inhibitor (e.g., MG-132) stock solution (10 mM in DMSO) for control wells

-

Black, clear-bottom 96-well plates

-

Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Cell Lysate Preparation:

-

Wash cultured cells with ice-cold PBS and harvest by scraping or centrifugation.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

-

Lysates can be used immediately or stored at -80°C.

-

-

Assay Setup:

-

In a 96-well plate, add 20-50 µg of protein lysate to each well.

-

For inhibitor control wells, add the proteasome inhibitor to a final concentration of 20 µM.

-

Bring the total volume in each well to 100 µl with Assay Buffer.

-

Include a blank well containing Assay Buffer only.

-

-

Enzymatic Reaction:

-

Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to a final concentration of 100 µM.

-

Initiate the reaction by adding 100 µl of the this compound working solution to each well.

-

Incubate the plate at 37°C, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours) using a fluorometric plate reader.

-

The rate of increase in fluorescence is proportional to the proteasome activity.

-

-

Data Analysis:

-

Subtract the fluorescence values of the blank from all experimental wells.

-

Calculate the rate of reaction (RFU/min).

-

The specific proteasome activity can be determined by subtracting the rate of the inhibitor-treated wells from the rate of the untreated wells.

-

In Vitro Assay for Subtilisin or ClpP Activity

This protocol can be adapted for purified subtilisin or the activated ClpP1/P2 complex.

Materials:

-

Purified enzyme (Subtilisin or ClpP1/P2 complex)

-

Assay Buffer: (e.g., 50 mM Tris-HCl, pH 8.0 for subtilisin; specific buffer for ClpP may vary)

-

This compound stock solution (10 mM in DMSO)

-

(For ClpP) Activating peptide (e.g., Z-Leu-Leu)

-

96-well plate and fluorometric plate reader

Procedure:

-

Enzyme Preparation:

-

Assay Setup:

-

Add a defined amount of the prepared enzyme to each well of a 96-well plate.

-

Bring the volume to 100 µl with Assay Buffer.

-

-

Enzymatic Reaction and Data Acquisition:

-

Follow steps 3 and 4 from the proteasome assay protocol, adjusting the this compound concentration as needed for kinetic studies.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

This compound is a versatile and specific substrate for interrogating the chymotrypsin-like activity of several key proteases, including the 20S proteasome, subtilisins, and bacterial ClpP. Its fluorogenic nature allows for sensitive, real-time monitoring of enzyme activity, making it an indispensable tool for basic research into protease function, as well as for high-throughput screening of potential protease inhibitors in drug discovery programs. The detailed protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers employing this valuable reagent.

References

- 1. glpbio.com [glpbio.com]

- 2. This compound (Proteasome Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 3. Mycobacterium tuberculosis ClpP1 and ClpP2 Function Together in Protein Degradation and Are Required for Viability in vitro and During Infection | PLOS Pathogens [journals.plos.org]

- 4. Mycobacterium tuberculosis ClpP1 and ClpP2 Function Together in Protein Degradation and Are Required for Viability in vitro and During Infection - PMC [pmc.ncbi.nlm.nih.gov]

Z-Gly-Gly-Leu-AMC: A Comprehensive Technical Guide to its Application in Measuring Chymotrypsin-Like Proteasome Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the targeted degradation of the majority of intracellular proteins, playing a pivotal role in maintaining cellular homeostasis. This intricate pathway is involved in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and the removal of misfolded or damaged proteins.[1][2][3] Dysregulation of the UPS has been implicated in the pathogenesis of a wide range of diseases, most notably cancer and neurodegenerative disorders such as Alzheimer's disease.[3][4][5]

At the heart of the UPS is the 26S proteasome, a large multi-catalytic protease complex. The 20S core particle of the proteasome possesses three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like (or peptidyl-glutamyl peptide-hydrolyzing).[6][7] The chymotrypsin-like activity, which cleaves after large hydrophobic residues, is often considered the rate-limiting step in protein degradation.

To investigate the chymotrypsin-like activity of the proteasome, various fluorogenic substrates have been developed. Among these, Z-Gly-Gly-Leu-7-amido-4-methylcoumarin (Z-Gly-Gly-Leu-AMC) serves as a valuable tool for researchers. This synthetic peptide is specifically cleaved by the chymotrypsin-like activity of the 20S proteasome, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC).[8] The resulting increase in fluorescence can be monitored in real-time to determine enzymatic activity. This technical guide provides an in-depth overview of the use of this compound for the characterization of chymotrypsin-like proteasome activity, including data presentation, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Data Presentation

Table 1: Biochemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Full Name | Z-Gly-Gly-Leu-7-amido-4-methylcoumarin | [8] |

| Abbreviation | Z-GGL-AMC | [8] |

| Molecular Formula | C₂₈H₃₂N₄O₇ | |

| Molecular Weight | 536.58 g/mol | [8] |

| Excitation Wavelength | 360-380 nm | [8] |

| Emission Wavelength | 440-460 nm | [8] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | [9] |

Table 2: Comparative Kinetic Data for Chymotrypsin-Like Substrates with 20S Proteasome

| Substrate | Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| This compound | 20S Proteasome | Data not available | Data not available | Data not available | |

| Suc-Leu-Leu-Val-Tyr-AMC | Rabbit Muscle 20S Proteasome | ~40 | Data not available | Data not available | [10] |

| Suc-Leu-Leu-Val-Tyr-AMC | Human 20S Proteasome | Data not available | Data not available | Data not available |

Note: The kinetic behavior of the 20S proteasome can be complex, often exhibiting non-Michaelis-Menten kinetics with substrates like Suc-Leu-Leu-Val-Tyr-AMC, including substrate inhibition at higher concentrations.[10]

Experimental Protocols

This section provides a detailed methodology for performing an in vitro kinetic assay to measure the chymotrypsin-like activity of the 20S proteasome using this compound.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂.[11] Prepare a stock solution and store at 4°C.

-

This compound Stock Solution: Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO).[9] Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Purified 20S Proteasome: Reconstitute purified 20S proteasome in an appropriate buffer (e.g., 20 mM Tris-HCl, pH 7.2, 1 mM DTT) to a desired stock concentration. Aliquot and store at -80°C.

-

AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO. Store in small aliquots at -20°C, protected from light. This will be used to generate a standard curve to convert relative fluorescence units (RFU) to molar concentrations of the product.

In Vitro Kinetic Assay Protocol

-

Prepare AMC Standard Curve:

-

Perform serial dilutions of the AMC standard stock solution in Assay Buffer to final concentrations ranging from 0 to 50 µM.

-

Add 100 µL of each dilution to the wells of a black, flat-bottom 96-well plate.

-

Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a fluorescence plate reader.

-

Plot the fluorescence intensity (RFU) against the AMC concentration to generate a standard curve. The slope of this curve will be used to convert the rate of change in fluorescence to the rate of product formation.

-

-

Enzyme Activity Assay:

-

Thaw the this compound stock solution and the purified 20S proteasome on ice, protected from light.

-

Prepare a series of substrate dilutions in Assay Buffer to achieve final concentrations ranging from, for example, 1 µM to 100 µM in the assay wells.

-

Add 50 µL of each substrate dilution to the wells of a black, flat-bottom 96-well plate. Also include a "no enzyme" control for each substrate concentration containing only the substrate and Assay Buffer.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding 50 µL of a pre-diluted 20S proteasome solution in Assay Buffer to each well (final enzyme concentration should be optimized, e.g., 1-5 nM).

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

For each substrate concentration, determine the initial velocity (v₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Subtract the rate of fluorescence increase from the corresponding "no enzyme" control (to account for any substrate auto-hydrolysis).

-

Convert the initial velocities from RFU/min to µM/min using the slope from the AMC standard curve.

-

Plot the initial velocities (µM/min) against the substrate concentrations ([S] in µM).

-

If the data follows Michaelis-Menten kinetics, fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.

-

Mandatory Visualization

Enzymatic Cleavage of this compound

Caption: Enzymatic cleavage of this compound by the 20S proteasome.

Experimental Workflow for Chymotrypsin-Like Activity Assay

Caption: General workflow for a fluorometric chymotrypsin-like activity assay.

The Ubiquitin-Proteasome Signaling Pathway

Caption: Overview of the Ubiquitin-Proteasome Protein Degradation Pathway.

References

- 1. The ubiquitin-proteasome pathway and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. The significance of ubiquitin proteasome pathway in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The ubiquitin-proteasome system in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Proteasome and Oxidative Stress in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The proteasome: A key modulator of nervous system function, brain aging, and neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of the 20S Proteasome Activity by Porphyrin Derivatives Is Steered through Their Charge Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (Proteasome Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 9. This compound | Bacterial | 97792-39-7 | Invivochem [invivochem.com]

- 10. Kinetic characterization of the chymotryptic activity of the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzo Life Sciences Proteasome Assay Buffer (20ml), Quantity: Each of 1 | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to the Z-Gly-Gly-Leu-AMC Proteasome Substrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic peptide substrate, Z-Gly-Gly-Leu-7-amido-4-methylcoumarin (Z-GGL-AMC). It is designed to serve as a technical resource for professionals engaged in proteasome research and the development of novel therapeutics targeting the ubiquitin-proteasome system.

Introduction: The Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is the principal mechanism for selective protein degradation in eukaryotic cells, playing a critical role in maintaining protein homeostasis.[1] This pathway is essential for numerous cellular processes, including cell cycle progression, gene expression regulation, and responses to oxidative stress.[2] The central component of this system is the 26S proteasome, a large, multi-catalytic protease complex responsible for degrading proteins that have been targeted for destruction by the attachment of a polyubiquitin chain.[2][3]

The 26S proteasome consists of a 20S core particle, which contains the catalytic active sites, capped by one or two 19S regulatory particles that recognize and unfold ubiquitinated substrates.[1][4] The 20S proteasome possesses three distinct proteolytic activities:

-

Chymotrypsin-like (CT-L) activity: Cleaves after large hydrophobic residues.

-

Trypsin-like (T-L) activity: Cleaves after basic residues.

-

Caspase-like (C-L) or Peptidylglutamyl-peptide hydrolyzing (PGPH) activity: Cleaves after acidic residues.[5]

Measuring these specific activities is crucial for understanding proteasome function and for screening potential inhibitory compounds in drug discovery.

Z-Gly-Gly-Leu-AMC: Substrate Profile

This compound is a synthetic, fluorogenic peptide substrate designed to specifically measure the chymotrypsin-like (CT-L) activity of the proteasome.[6][7][8]

Mechanism of Action: The substrate consists of the peptide sequence Gly-Gly-Leu, which is recognized and cleaved by the chymotrypsin-like active site of the proteasome. The peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon proteolytic cleavage of the peptide bond C-terminal to Leucine, the free AMC molecule is released, which can be detected by its fluorescence. The rate of AMC release is directly proportional to the proteasome's chymotrypsin-like activity.

Specificity: Z-GGL-AMC is noted as a particular substrate for the chymotrypsin-like activity of the 20S proteasome.[6][7] However, like many synthetic substrates, it can also be cleaved by other proteases such as subtilisins and the ClpP protease from M. tuberculosis.[7] Therefore, when working with complex biological samples like cell lysates, it is essential to use specific proteasome inhibitors as negative controls to determine the proportion of fluorescence attributable solely to proteasome activity.

Quantitative Data Summary

The following tables summarize key properties and recommended conditions for using this compound.

| Property | Value | Source |

| Full Name | Carbobenzoxy-Gly-Gly-Leu-7-amido-4-methylcoumarin | [6] |

| Molecular Weight | 536.58 g/mol | [6] |

| Purity (HPLC) | ≥95% | [6] |

| Appearance | Lyophilized powder | [6] |

| Storage Temperature | -20°C, protect from light | [6][7] |

| Parameter | Wavelength (nm) | Source |

| Excitation | 360 - 380 | [8] |

| Emission | 440 - 460 | [8][9] |

Experimental Protocols

This section provides a detailed methodology for a standard in vitro proteasome activity assay using purified proteasomes or cell lysates.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT. Note: The optimal buffer composition may vary depending on the source of the proteasome and experimental goals. Some protocols may include ATP to maintain 26S proteasome functionality, though ATP can modulate the activity of the 20S proteasome.[10]

-

Z-GGL-AMC Stock Solution: Dissolve the lyophilized powder in DMSO to create a 10 mM stock solution. Store at -20°C in small aliquots to avoid multiple freeze-thaw cycles.[7]

-

Working Substrate Solution: Dilute the 10 mM stock solution in Assay Buffer to the desired final concentration. A typical working concentration range is 50-200 µM.[9] Note: Z-GGL-AMC has low solubility and may precipitate at concentrations around 100 µM.[6] Ensure the solution is fully dissolved before use, which may be aided by gentle warming to 37°C and sonication.[7]

-

Enzyme Solution: Dilute purified 20S or 26S proteasome or cell lysate to the desired concentration in cold Assay Buffer immediately before use.

-

(Optional) Inhibitor Control: Prepare a solution of a specific proteasome inhibitor (e.g., MG-132, Bortezomib, or Epoxomicin) in Assay Buffer. This will be used to confirm that the measured activity is specific to the proteasome.

Assay Procedure (96-well plate format)

-

Plate Setup: Add 50 µL of Assay Buffer to each well. For inhibitor controls, add the inhibitor solution to the respective wells and pre-incubate with the enzyme for 15-30 minutes before adding the substrate.

-

Add Enzyme: Add 25 µL of the enzyme solution (e.g., purified proteasome or cell lysate) to each well.

-

Initiate Reaction: Add 25 µL of the working substrate solution (Z-GGL-AMC) to each well to start the reaction. The final volume in each well will be 100 µL.

-

Incubation and Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[9]

-

Data Analysis:

-

Plot fluorescence intensity (Relative Fluorescence Units, RFU) against time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve for each well (slope of RFU/min).

-

Subtract the rate observed in the no-enzyme control wells (background) from all other wells.

-

For cell lysate experiments, subtract the rate from the inhibitor-treated wells to determine the specific proteasome activity.[9]

-

The rate of substrate hydrolysis can be quantified by creating a standard curve with free AMC.

-

Mandatory Visualizations

Ubiquitin-Proteasome Signaling Pathway

The diagram below illustrates the enzymatic cascade leading to protein ubiquitination and subsequent degradation by the 26S proteasome.

Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.

Experimental Workflow for Proteasome Activity Assay

This diagram outlines the key steps for performing a proteasome activity assay using Z-GGL-AMC.

References

- 1. researchgate.net [researchgate.net]

- 2. Proteasome - Wikipedia [en.wikipedia.org]

- 3. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteasome Substrate Z-GGL-AMC [sigmaaldrich.com]

- 7. glpbio.com [glpbio.com]

- 8. This compound (Proteasome Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 9. ubpbio.com [ubpbio.com]

- 10. The ATP/Mg2+ Balance Affects the Degradation of Short Fluorogenic Substrates by the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

Z-Gly-Gly-Leu-AMC: An In-depth Technical Guide to its Fluorescent Properties and Application in Proteasome Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent properties of Z-Gly-Gly-Leu-7-amido-4-methylcoumarin (Z-Gly-Gly-Leu-AMC) and its application as a fluorogenic substrate for measuring the chymotrypsin-like activity of the proteasome. This document is intended to serve as a valuable resource for researchers and professionals involved in biochemistry, cell biology, and drug discovery.

Core Fluorescent Properties of this compound

This compound is a synthetic peptide substrate that is intrinsically non-fluorescent. However, upon enzymatic cleavage of the amide bond between the leucine residue and the 7-amino-4-methylcoumarin (AMC) group by the chymotrypsin-like activity of the proteasome, the highly fluorescent AMC molecule is released. The fluorescence of the liberated AMC can be monitored to quantify enzyme activity.

Spectral Properties

The key fluorescent properties of the released 7-amino-4-methylcoumarin (AMC) are summarized in the table below.

| Property | Value | Notes |

| Excitation Maximum (λex) | 360-380 nm[1] | The optimal excitation wavelength may vary slightly depending on the solvent and buffer conditions. |

| Emission Maximum (λem) | 440-460 nm[1] | |

| Molar Extinction Coefficient (ε) | ~17,800 cm⁻¹M⁻¹ | In Ethanol. This value is for free AMC. |

| Quantum Yield (Φ) | Not definitively reported for AMC | Coumarin derivatives can have quantum yields as high as 0.68. The exact quantum yield of AMC can be influenced by the local environment. |

Mechanism of Fluorescence

The fluorescence of AMC is a result of its rigid, planar chemical structure and the presence of an electron-donating amino group and an electron-withdrawing carbonyl group, which create a conjugated system. In the intact this compound substrate, the bulky peptide moiety quenches the fluorescence of the AMC group. Enzymatic cleavage liberates AMC, allowing it to adopt its fluorescent conformation.

The Ubiquitin-Proteasome Signaling Pathway

The proteasome is a large, multi-catalytic protease complex responsible for the degradation of most intracellular proteins, thereby playing a crucial role in numerous cellular processes, including cell cycle regulation, signal transduction, and apoptosis.[2] The chymotrypsin-like activity, residing in the β5 subunit of the 20S proteasome core, is one of the three major proteolytic activities of the proteasome.

The canonical pathway for protein degradation involves the tagging of substrate proteins with a polyubiquitin chain. This process is carried out by a cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The 20S proteasome, which can exist independently, is capable of degrading oxidized proteins in a ubiquitin-independent manner.[3]

Experimental Protocols

This section provides a detailed methodology for a standard in-solution proteasome activity assay using this compound.

Materials and Reagents

-

This compound substrate: Stock solution (e.g., 10 mM in DMSO).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT.

-

Purified 20S Proteasome or Cell Lysate: Prepare cell lysates in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors, excluding proteasome inhibitors).

-

Proteasome Inhibitor (optional): e.g., MG-132, for negative control.

-

96-well black microplate: For fluorescence measurements.

-

Fluorescence microplate reader: Capable of excitation at ~360 nm and emission at ~460 nm.

-

Free AMC: For generating a standard curve.

Assay Procedure

-

Prepare AMC Standard Curve:

-

Prepare a series of dilutions of free AMC in Assay Buffer (e.g., 0-10 µM).

-

Add 100 µL of each dilution to separate wells of the 96-well plate.

-

Measure the fluorescence at Ex/Em = 360/460 nm.

-

Plot fluorescence intensity versus AMC concentration to generate a standard curve.

-

-

Prepare Reactions:

-

Thaw all reagents on ice.

-

In a 96-well plate, add the following to each well:

-

Sample wells:

-

X µL of cell lysate or purified proteasome.

-

(90 - X) µL of Assay Buffer.

-

-

Negative control wells (optional):

-

X µL of cell lysate or purified proteasome.

-

Y µL of proteasome inhibitor (to a final concentration that effectively inhibits activity).

-

(90 - X - Y) µL of Assay Buffer.

-

Pre-incubate for 15-30 minutes at 37°C.

-

-

Blank wells:

-

90 µL of Assay Buffer.

-

-

-

-

Initiate the Reaction:

-

Add 10 µL of this compound stock solution (diluted in Assay Buffer to a 10X working concentration, e.g., 1 mM for a final concentration of 100 µM) to all wells. The final volume in each well should be 100 µL.

-

-

Measure Fluorescence:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) and then measure the fluorescence.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all sample and control readings.

-

For kinetic assays, determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.

-

Use the AMC standard curve to convert the rate of fluorescence increase (RFU/min) to the rate of AMC production (moles/min).

-

Proteasome activity can be expressed as the amount of AMC released per unit time per amount of protein.

-

Applications in Research and Drug Development

The this compound substrate is a valuable tool for:

-

Basic Research: Studying the regulation of proteasome activity in various cellular processes and disease models.

-

Drug Discovery: High-throughput screening of potential proteasome inhibitors. The chymotrypsin-like activity is a major target for many cancer therapies.

-

Diagnostics: Investigating the role of proteasome dysfunction in diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.

Conclusion

This compound is a robust and sensitive fluorogenic substrate for the specific measurement of the chymotrypsin-like activity of the proteasome. Its well-characterized fluorescent properties and the straightforward nature of the assay make it an indispensable tool for researchers and drug development professionals. This guide provides the essential technical information and a detailed experimental framework to facilitate its effective use in the laboratory.

References

- 1. This compound (Proteasome Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 2. Pharmacological Modulation of Ubiquitin-Proteasome Pathways in Oncogenic Signaling [mdpi.com]

- 3. Activation of Chymotrypsin-Like Activity of the Proteasome during Ischemia Induces Myocardial Dysfunction and Death | PLOS One [journals.plos.org]

Z-Gly-Gly-Leu-AMC: A Technical Guide to its Use as a Fluorogenic Substrate for Proteasome Chymotrypsin-Like Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Gly-Leu-7-amido-4-methylcoumarin (Z-Gly-Gly-Leu-AMC) is a synthetic peptide substrate widely employed in biochemical assays to measure the chymotrypsin-like (CT-L) activity of the proteasome. The proteasome is a multi-catalytic protease complex central to the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation and cellular regulation. The chymotrypsin-like activity, primarily mediated by the β5 subunit of the 20S proteasome core, is a key target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. This guide provides an in-depth overview of the spectral properties, experimental protocols, and underlying signaling pathways related to the use of this compound.

Spectral and Physicochemical Properties

Upon enzymatic cleavage by the proteasome, the non-fluorescent this compound substrate releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety. The quantification of this fluorescence provides a direct measure of the proteasome's chymotrypsin-like activity.

| Parameter | Value | Reference |

| Excitation Wavelength | 360-380 nm | [1] |

| Emission Wavelength | 440-460 nm | [1] |

| Molecular Weight | 536.58 g/mol | --- |

| Appearance | Lyophilized powder | --- |

| Solubility | Soluble in DMSO | --- |

The Ubiquitin-Proteasome System and this compound Cleavage

The ubiquitin-proteasome system is the principal mechanism for regulated intracellular protein degradation in eukaryotic cells. The 26S proteasome, a large multi-subunit complex, recognizes and degrades proteins that have been tagged with a polyubiquitin chain. The catalytic core of the 26S proteasome is the 20S proteasome, a barrel-shaped structure composed of four stacked rings. The two inner rings contain the catalytically active β-subunits, which harbor three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (or peptidyl-glutamyl peptide-hydrolyzing). This compound is specifically designed as a substrate for the chymotrypsin-like activity, which preferentially cleaves after large hydrophobic residues.

Caption: Overview of the Ubiquitin-Proteasome System and this compound cleavage.

Experimental Protocol: Measuring Proteasome Activity

This protocol provides a general framework for measuring the chymotrypsin-like activity of purified proteasome or proteasome in cell lysates using this compound. Optimization may be required depending on the specific experimental conditions.

Materials:

-

This compound substrate

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT)

-

Purified 20S proteasome or cell lysate containing proteasome

-

Proteasome inhibitor (e.g., MG132) for negative control

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C, protected from light.

-

On the day of the experiment, dilute the stock solution to the desired working concentration (typically 50-100 µM) in Assay Buffer.

-

-

Enzyme/Lysate Preparation:

-

Thaw the purified proteasome or cell lysate on ice.

-

Dilute the enzyme or lysate to the desired concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction rate is within the linear range of detection.

-

-

Assay Setup:

-

To each well of a 96-well black microplate, add 50 µL of the diluted enzyme/lysate.

-

Blank: Include wells with 50 µL of Assay Buffer only to measure background fluorescence.

-

Negative Control: To a separate set of wells, add the enzyme/lysate that has been pre-incubated with a proteasome inhibitor (e.g., 10 µM MG132 for 30 minutes at 37°C) to determine the non-proteasomal cleavage of the substrate.

-

Positive Control: Wells with the active enzyme/lysate.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of the diluted this compound working solution to all wells, bringing the total volume to 100 µL.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~380 nm) and emission (~460 nm) wavelengths.

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

-

-

Data Analysis:

-

Subtract the blank fluorescence values from all experimental readings.

-

Plot the fluorescence intensity versus time for each sample.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

The specific proteasome activity is calculated by subtracting the reaction velocity of the inhibitor-treated sample from the velocity of the untreated sample.

-

Caption: A generalized workflow for a proteasome activity assay using this compound.

Quantitative Data

While specific Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for this compound with the proteasome can vary depending on the experimental conditions (e.g., buffer composition, temperature, and enzyme source), the following table provides a general range for typical assay parameters. Researchers should perform their own kinetic analyses to determine these values for their specific system.

| Parameter | Typical Range | Notes |

| Substrate Concentration | 50 - 100 µM | Higher concentrations may lead to substrate inhibition. |

| Enzyme Concentration | To be determined empirically | Should result in a linear increase in fluorescence over time. |

| Km | Variable | Depends on assay conditions and proteasome purity. |

| Vmax | Variable | Depends on enzyme concentration and assay conditions. |

Conclusion

This compound is a robust and sensitive fluorogenic substrate for the specific measurement of the chymotrypsin-like activity of the proteasome. Its well-defined spectral properties and straightforward application in a continuous kinetic assay make it an invaluable tool for researchers in basic science and drug discovery. The provided protocols and diagrams offer a comprehensive guide for the effective utilization of this substrate in studying the intricate role of the proteasome in cellular physiology and disease.

References

An In-depth Technical Guide to Z-Gly-Gly-Leu-AMC for Protease Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate Z-Gly-Gly-Leu-AMC, its applications in protease activity assays, and detailed protocols for its use. This document is intended for researchers and professionals in the fields of biochemistry, cell biology, and drug discovery who are interested in measuring the activity of specific proteases, particularly the 20S proteasome and bacterial ClpP proteases.

Introduction to this compound

Z-Gly-Gly-Leu-7-amido-4-methylcoumarin (Z-GGL-AMC) is a synthetic peptide substrate widely employed for the sensitive and continuous measurement of protease activity. The substrate consists of a tripeptide sequence (Gly-Gly-Leu) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The N-terminus of the peptide is protected by a benzyloxycarbonyl (Z) group, which enhances its stability and specificity.

The utility of this compound in protease assays stems from its fluorogenic nature. In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage of the amide bond between the C-terminal leucine and the AMC moiety, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity can be monitored in real-time using a fluorometer, providing a direct measure of enzymatic activity.

This compound is particularly recognized as a substrate for the chymotrypsin-like (CT-L) activity of the 20S proteasome and for the bacterial caseinolytic protease P (ClpP).[1][2] This specificity makes it a valuable tool for studying the function of these proteases in various biological contexts and for screening potential inhibitors in drug discovery programs.

Physicochemical and Spectroscopic Properties

A clear understanding of the physical, chemical, and spectral properties of this compound is essential for its proper handling, storage, and use in quantitative assays.

| Property | Value | Reference |

| CAS Number | 97792-39-7 | [1] |

| Molecular Formula | C₂₈H₃₂N₄O₇ | [3] |

| Molecular Weight | 536.58 g/mol | [3] |

| Excitation Wavelength (of released AMC) | 360-380 nm | [1] |

| Emission Wavelength (of released AMC) | 440-460 nm | [1] |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C, protect from light |

Mechanism of Action

The enzymatic cleavage of this compound is a hydrolytic reaction catalyzed by a protease with specificity for the peptide sequence. The protease recognizes and binds to the substrate, and the active site of the enzyme facilitates the cleavage of the amide bond between the leucine residue and the AMC group. This releases the free AMC, which is fluorescent.

Key Applications and Target Proteases

20S Proteasome (Chymotrypsin-Like Activity)

The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins in eukaryotic cells, playing a crucial role in protein homeostasis, cell cycle regulation, and antigen presentation.[4] The catalytic activity resides within the 20S core particle, which possesses three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like (or peptidyl-glutamyl peptide-hydrolyzing). This compound is a substrate for the chymotrypsin-like activity, which preferentially cleaves after large hydrophobic residues.[1][4]

Bacterial ClpP Protease

Caseinolytic protease P (ClpP) is a highly conserved serine protease found in bacteria and the mitochondria of eukaryotes. In bacteria, ClpP associates with ATPase chaperones, such as ClpX or ClpA, to form a proteolytic complex that degrades misfolded or damaged proteins and specific regulatory proteins. This function is vital for bacterial stress tolerance, virulence, and overall viability. This compound is a known substrate for several bacterial ClpP proteases, including the ClpP1P2 complex from Mycobacterium tuberculosis.[2]

Quantitative Data

Table 1: Kinetic Parameters of Alternative Substrates for 20S Proteasome Chymotrypsin-Like Activity

| Substrate | Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Suc-Leu-Leu-Val-Tyr-AMC | Rabbit Muscle 20S Proteasome | ~40 (apparent) | Not specified | Not specified | [5] |

| Abz-Gly-Pro-Ala-Leu-Ala-Nba | Not specified | Not specified | Not specified | 13,000 |

Note: The kinetics of the 20S proteasome can be complex, often exhibiting non-Michaelis-Menten behavior such as substrate inhibition and hysteresis.[5]

Table 2: Kinetic Parameters of a Substrate for E. coli ClpP

| Substrate | Enzyme | Km (µM) | Vmax (relative units) | Vmax/Km (relative units) | Reference |

| N-Suc-Leu-Tyr-MCA | E. coli ClpP | 160 | 1.0 | 0.0063 |

Experimental Protocols

The following are detailed methodologies for performing protease activity assays using this compound.

Assay for 20S Proteasome Chymotrypsin-Like Activity in Cell Lysates

This protocol is adapted from standard procedures for measuring proteasome activity in cellular extracts.

Materials:

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA)

-

Protein quantification assay (e.g., BCA or Bradford)

-

This compound stock solution (10 mM in DMSO)

-

Assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Purified 20S proteasome (optional, for standard curve)

-

Proteasome inhibitor (e.g., MG132 or bortezomib, for control)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well black microplate, add 20-50 µg of total protein per well.

-

For inhibitor controls, pre-incubate the lysate with a proteasome inhibitor (e.g., 10 µM MG132) for 30 minutes at 37°C.

-

Adjust the volume in each well to 180 µL with assay buffer.

-

-

Enzymatic Reaction:

-

Prepare a working solution of this compound by diluting the stock solution in assay buffer to a final concentration of 100 µM.

-

Initiate the reaction by adding 20 µL of the this compound working solution to each well (final concentration 10 µM).

-

Immediately place the plate in a fluorescence reader pre-heated to 37°C.

-

-

Data Acquisition:

-

Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

-

-

Data Analysis:

-

Subtract the rate of the inhibitor control from the rate of the experimental samples to determine the proteasome-specific activity.

-

If a standard curve with purified 20S proteasome is performed, the activity can be expressed in terms of moles of AMC released per unit time per mg of protein.

-

Assay for Mycobacterium tuberculosis ClpP1P2 Activity

This protocol is based on the methodology described for the characterization of the M. tuberculosis ClpP1P2 complex.[6]

Materials:

-

Purified recombinant M. tuberculosis ClpP1 and ClpP2 proteins

-

Assay buffer A (20 mM phosphate buffer, pH 7.6, 100 mM KCl, 5% glycerol)

-

Z-Leu-Leu (activator peptide), 5 mM in assay buffer A

-

This compound stock solution (10 mM in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Enzyme Reconstitution and Activation:

-

In a microcentrifuge tube, combine equimolar amounts of purified ClpP1 and ClpP2 in assay buffer A.

-

Add the activator peptide Z-Leu-Leu to a final concentration of 5 mM.

-

Incubate at room temperature for at least 30 minutes to allow for the formation and activation of the ClpP1P2 complex.

-

-

Assay Setup:

-

In a 96-well black microplate, add 20-50 nM of the reconstituted and activated ClpP1P2 complex to each well.

-

Prepare a working solution of this compound by diluting the stock solution in assay buffer A to a final concentration of 100 µM.

-

Adjust the volume in each well to 180 µL with assay buffer A containing 5 mM Z-Leu-Leu.

-

-

Enzymatic Reaction:

-

Pre-incubate the plate at 37°C for 2-3 minutes.

-

Initiate the reaction by adding 20 µL of the 100 µM this compound working solution to each well (final concentration 10 µM).

-

-

Data Acquisition:

-

Immediately monitor the increase in fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm in a kinetic mode for 15-30 minutes at 37°C.

-

-

Data Analysis:

-

Determine the initial reaction velocity from the linear phase of the reaction progress curve.

-

The activity can be expressed as relative fluorescence units per minute or converted to molar amounts if a standard curve with free AMC is generated.

-

Visualizations

Experimental Workflow

Signaling Pathway: Ubiquitin-Proteasome System

Logical Relationship: Role of ClpP in Bacterial Protein Quality Control

Conclusion

This compound is a versatile and sensitive fluorogenic substrate for monitoring the activity of the 20S proteasome's chymotrypsin-like activity and bacterial ClpP proteases. Its use in continuous, real-time assays makes it an invaluable tool for basic research into protease function and for high-throughput screening of potential therapeutic inhibitors. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers to effectively employ this compound in their experimental workflows. Further detailed kinetic characterization of this substrate with its target proteases would be a valuable contribution to the field.

References

- 1. This compound (Proteasome Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 2. This compound | Bacterial | 97792-39-7 | Invivochem [invivochem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Proteasomal chymotrypsin-like peptidase activity is required for essential functions of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic characterization of the chymotryptic activity of the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cleavage Specificity of Mycobacterium tuberculosis ClpP1P2 Protease and Identification of Novel Peptide Substrates and Boronate Inhibitors with Anti-bacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Z-Gly-Gly-Leu-AMC: A Technical Guide for Assessing ClpP1 and ClpP2 Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The caseinolytic protease (Clp) system is a critical component of protein homeostasis in many bacteria, including the resilient pathogen Mycobacterium tuberculosis (Mtb). Unlike most bacteria which have a single, non-essential ClpP, Mtb possesses two distinct and essential homologs, ClpP1 and ClpP2. These two proteins assemble to form a heterotetradecameric proteolytic complex, ClpP1P2, which is indispensable for bacterial viability and virulence.[1][2][3][4] This unique and essential nature makes the Mtb ClpP1P2 complex a highly attractive target for the development of novel anti-tuberculosis therapeutics.[5][6][7] This guide provides an in-depth technical overview of the use of the fluorogenic peptide substrate, Z-Gly-Gly-Leu-AMC, for the quantitative assessment of ClpP1P2 enzymatic activity, covering core concepts, experimental protocols, and data interpretation.

Core Concepts: The ClpP1P2 Protease and Fluorogenic Substrates

The active ClpP protease in M. tuberculosis is a complex formed by the association of two heptameric rings, one of ClpP1 and one of ClpP2.[8] By themselves, the individual ClpP1 or ClpP2 components are proteolytically inactive.[9] The formation of the active ClpP1P2 hetero-complex is often facilitated by small molecule activators, such as the N-terminal-blocked dipeptide Z-Leu-Leu.[8][9][10][11] This activation step is crucial for the peptidase activity of the complex.

This compound (benzyloxycarbonyl-Gly-Gly-Leu-7-amino-4-methylcoumarin) is a synthetic peptide substrate used to measure the chymotrypsin-like activity of proteases. The peptide sequence is linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage of the amide bond between Leucine and AMC by an active ClpP1P2 complex, the free AMC is released. Liberated AMC is highly fluorescent, with an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.[12][13] The rate of increase in fluorescence is directly proportional to the enzymatic activity of the ClpP1P2 protease.

While this compound is a commonly used substrate, studies have shown that it is relatively poor for Mtb ClpP1P2. More optimal substrates have been identified that are hydrolyzed up to 1000 times faster.[9] Nevertheless, Z-GGL-AMC remains a useful tool for initial characterization and inhibitor screening.

Quantitative Data for ClpP1P2 Activity Assays

The following tables summarize key quantitative parameters for designing and interpreting ClpP1P2 activity assays. Data is compiled from studies on M. tuberculosis ClpP1P2.

Table 1: Typical Reagent Concentrations for Peptidase Assays

| Reagent | Typical Concentration | Purpose | Reference |

| ClpP1P2 Enzyme | 20–50 nM | Catalyzes substrate cleavage | |

| This compound | 10 µM - 100 µM | Fluorogenic Substrate | [9] |

| Z-Leu-Leu | 5 mM | Allosteric Activator | [9][14] |

Table 2: Kinetic Parameters for Mtb ClpP1P2 with Various Peptide Substrates

While this compound is widely used, detailed kinetic studies have focused on identifying more efficient substrates. The following data highlights the superior performance of optimized peptides compared to standard ones.

| Substrate | kcat/Km (M⁻¹s⁻¹) | Notes | Reference |

| Ac-Pro-Lys-Met-AMC | 2,700,000 | Identified as a highly efficient substrate | |

| Ac-Ala-Trp-Met-AMC | 1,400,000 | Highly efficient substrate | [9] |

| Suc-Leu-Tyr-AMC | Not specified, but noted as a "rather poor substrate" | Commonly used for other bacterial ClpP enzymes | [9] |

| This compound | Not specified, but used as a baseline substrate | Standard but inefficient substrate for Mtb ClpP1P2 |

Note: "Ac" denotes an N-acetyl group, and "Suc" denotes a succinyl group.

Experimental Protocols

This section provides a detailed methodology for a typical fluorescence-based peptidase assay to measure ClpP1P2 activity.

Required Reagents and Buffers

-

Assay Buffer: 20 mM Phosphate buffer (pH 7.6), 100 mM KCl, 5% glycerol.

-

Enzyme Stock: Purified Mtb ClpP1 and ClpP2 proteins, stored at -80°C.

-

Activator Stock: 500 mM Z-Leu-Leu in DMSO.

-

Substrate Stock: 10 mM this compound in DMSO.

-

96-well Plate: Black, flat-bottom plates are recommended to minimize background fluorescence.

-

Plate Reader: Capable of fluorescence measurement with excitation at ~380 nm and emission at ~460 nm.

Standard Peptidase Assay Protocol

-

Prepare Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer and the Z-Leu-Leu activator. The final concentration of Z-Leu-Leu in the reaction should be 5 mM.

-

Enzyme Preparation: Thaw ClpP1 and ClpP2 on ice. Mix equal molar amounts of ClpP1 and ClpP2 in the reaction mix to allow the formation of the active ClpP1P2 complex. A final enzyme concentration of 20-50 nM is typical.[9]

-

Temperature Equilibration: Pre-incubate the 96-well plate and the reaction mixture (containing buffer, activator, and enzyme) at 37°C for 2-3 minutes.[9]

-

Initiate Reaction: Add the this compound substrate to each well to initiate the reaction. A typical final substrate concentration is 10 µM.[9] The final concentration of DMSO should not exceed 2%.[9]

-

Fluorescence Measurement: Immediately place the plate in the pre-warmed plate reader. Monitor the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) over time (e.g., every 60 seconds for 30-60 minutes).

-

Data Analysis:

-

Plot fluorescence units (RFU) versus time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

For inhibitor studies, compare the reaction rates in the presence and absence of the test compound to calculate the percent inhibition.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the key processes involved in ClpP1P2 function and its analysis using this compound.

Caption: ClpP1P2 activation and substrate cleavage workflow.

References

- 1. Mycobacterium tuberculosis ClpP1 and ClpP2 Function Together in Protein Degradation and Are Required for Viability in vitro and During Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mycobacterium tuberculosis ClpP1 and ClpP2 function together in protein degradation and are required for viability in vitro and during infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. \(Mycobacterium\) \(tuberculosis\) ClpP1 and ClpP2 Function Together in Protein Degradation and are Required for Viability \(in\) \(vitro\) and During Infection [dash.harvard.edu]

- 5. Development of high throughput screening methods for inhibitors of ClpC1P1P2 from Mycobacteria tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]